molecular formula C16H19NO2S B5786768 (3,4-dimethoxyphenyl)[4-(methylthio)benzyl]amine

(3,4-dimethoxyphenyl)[4-(methylthio)benzyl]amine

Cat. No. B5786768
M. Wt: 289.4 g/mol
InChI Key: NTDLCMTVZCHNKS-UHFFFAOYSA-N
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Description

(3,4-dimethoxyphenyl)[4-(methylthio)benzyl]amine, also known as 2C-T-7, is a synthetic psychedelic compound that belongs to the phenethylamine class. It was first synthesized in 1981 by Alexander Shulgin, a renowned American chemist and pharmacologist. 2C-T-7 is a potent hallucinogen that has been used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of (3,4-dimethoxyphenyl)[4-(methylthio)benzyl]amine is not fully understood, but it is thought to work by altering the activity of serotonin in the brain. Serotonin is a neurotransmitter that plays a key role in regulating mood, appetite, and sleep. By activating the 5-HT2A and 5-HT2C receptors, this compound may induce altered states of consciousness, including visual and auditory hallucinations, changes in perception and thought, and altered mood and emotions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and not fully understood. Studies have shown that it can cause changes in heart rate, blood pressure, and body temperature. It may also affect the release of other neurotransmitters, such as dopamine and norepinephrine, which could contribute to its psychoactive effects.

Advantages and Limitations for Lab Experiments

(3,4-dimethoxyphenyl)[4-(methylthio)benzyl]amine has several advantages and limitations for use in laboratory experiments. One advantage is its potent psychedelic effects, which make it a useful tool for studying the neurobiology of altered states of consciousness. However, its illegal status and potential for abuse limit its availability and use in scientific research.

Future Directions

There are several future directions for research on (3,4-dimethoxyphenyl)[4-(methylthio)benzyl]amine. One area of interest is its potential therapeutic applications, particularly for the treatment of mental health disorders such as depression and anxiety. Another area of research is the development of new psychedelic compounds that may have similar effects to this compound but with fewer side effects and a lower potential for abuse. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on the brain and behavior.
In conclusion, this compound is a potent psychedelic compound that has been used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. While its use in laboratory experiments is limited due to its illegal status and potential for abuse, there are several future directions for research on this compound.

Synthesis Methods

The synthesis of (3,4-dimethoxyphenyl)[4-(methylthio)benzyl]amine involves several steps, including the condensation of 3,4-dimethoxyphenylacetonitrile with 4-(methylthio)benzyl chloride, followed by reduction with lithium aluminum hydride to yield the final product. The synthesis process is complex and requires specialized knowledge and equipment, making it difficult to produce on a large scale.

Scientific Research Applications

(3,4-dimethoxyphenyl)[4-(methylthio)benzyl]amine has been used in scientific research to study its effects on the brain and behavior. Studies have shown that it acts as a serotonin receptor agonist, specifically targeting the 5-HT2A and 5-HT2C receptors. This mechanism of action is similar to that of other psychedelics such as LSD and psilocybin.

properties

IUPAC Name

3,4-dimethoxy-N-[(4-methylsulfanylphenyl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2S/c1-18-15-9-6-13(10-16(15)19-2)17-11-12-4-7-14(20-3)8-5-12/h4-10,17H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTDLCMTVZCHNKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NCC2=CC=C(C=C2)SC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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